molecular formula C12H15N3O4+2 B13409640 2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium

2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium

Cat. No.: B13409640
M. Wt: 265.26 g/mol
InChI Key: NEQNXWKMRZIZJP-UHFFFAOYSA-P
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Description

2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium is a complex organic compound with a unique structure that includes a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methylquinoxaline-2-carbaldehyde with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoxaline ring structure and have been studied for their antimicrobial properties.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar hydroxyl and ethoxy functional group arrangement and is used as a photoinitiator in polymer synthesis.

Uniqueness

What sets 2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium apart is its specific combination of functional groups and the unique quinoxaline ring structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15N3O4+2

Molecular Weight

265.26 g/mol

IUPAC Name

2-hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium

InChI

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16,18H,6-7H2,1H3/p+2

InChI Key

NEQNXWKMRZIZJP-UHFFFAOYSA-P

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1O)C(=[NH+]CCO)O

Origin of Product

United States

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